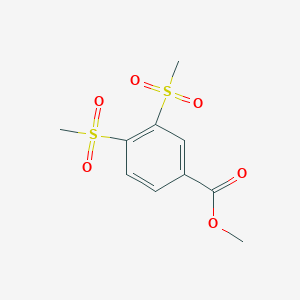
3,4-Dimetanosulfonilbenzoato de metilo
Descripción general
Descripción
Methyl 3,4-dimethanesulfonylbenzoate is an organic compound with the molecular formula C({10})H({12})O({6})S({2}) It is characterized by the presence of two methanesulfonyl groups attached to a benzoate moiety
Aplicaciones Científicas De Investigación
Methyl 3,4-dimethanesulfonylbenzoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a precursor for various functionalized benzoates.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins and other biomolecules.
Medicine: Explored for its potential in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 3,4-dimethanesulfonylbenzoate can be synthesized through a multi-step process involving the sulfonation of methyl benzoate. The typical synthetic route includes:
Sulfonation of Methyl Benzoate: Methyl benzoate is reacted with chlorosulfonic acid to introduce sulfonyl chloride groups at the 3 and 4 positions of the benzene ring.
Methylation: The sulfonyl chloride groups are then methylated using methanol in the presence of a base such as pyridine to yield methyl 3,4-dimethanesulfonylbenzoate.
The reaction conditions generally involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
On an industrial scale, the production of methyl 3,4-dimethanesulfonylbenzoate follows similar synthetic routes but with optimizations for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The process also involves rigorous purification steps to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3,4-dimethanesulfonylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonyl groups can be displaced by nucleophiles such as amines or thiols, leading to the formation of substituted benzoates.
Reduction: The compound can be reduced to form methyl 3,4-dimethylbenzoate using reducing agents like lithium aluminum hydride.
Oxidation: Oxidative conditions can convert the methanesulfonyl groups to sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH(_4)) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO(_4)) in aqueous conditions.
Major Products
Substituted Benzoates: Depending on the nucleophile used, various substituted benzoates can be formed.
Methyl 3,4-dimethylbenzoate: Formed through reduction.
Methyl 3,4-disulfonic acid benzoate: Formed through oxidation.
Mecanismo De Acción
The mechanism by which methyl 3,4-dimethanesulfonylbenzoate exerts its effects is primarily through its ability to act as an electrophile. The methanesulfonyl groups are highly reactive towards nucleophiles, allowing the compound to modify various molecular targets. This reactivity is exploited in biochemical assays and synthetic chemistry to introduce specific functional groups into target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3,4-dimethylbenzoate: Lacks the sulfonyl groups, making it less reactive towards nucleophiles.
Methyl 3,4-dichlorobenzoate: Contains chlorine atoms instead of methanesulfonyl groups, leading to different reactivity and applications.
Methyl 3,4-dinitrobenzoate: Contains nitro groups, which significantly alter its chemical properties and reactivity.
Uniqueness
Methyl 3,4-dimethanesulfonylbenzoate is unique due to the presence of two methanesulfonyl groups, which confer high reactivity towards nucleophiles. This makes it a valuable intermediate in organic synthesis and a useful tool in biochemical research.
Propiedades
IUPAC Name |
methyl 3,4-bis(methylsulfonyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O6S2/c1-16-10(11)7-4-5-8(17(2,12)13)9(6-7)18(3,14)15/h4-6H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTENMFGJJVWDOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)C)S(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701219704 | |
| Record name | Benzoic acid, 3,4-bis(methylsulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701219704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2055119-37-2 | |
| Record name | Benzoic acid, 3,4-bis(methylsulfonyl)-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2055119-37-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoic acid, 3,4-bis(methylsulfonyl)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701219704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[(3S,6R)-6-Methylpiperidin-3-yl]methanol;hydrochloride](/img/structure/B1653861.png)
![2-[3-(Carboxymethylsulfanyl)phenyl]sulfanylacetic acid](/img/structure/B1653863.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid hydrochloride](/img/structure/B1653865.png)
![Phenol, 2,4-dibromo-6-[[(4-hydroxyphenyl)imino]methyl]-](/img/structure/B1653866.png)


![2-[(E)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1653873.png)
![Phenol, 2-[[[4-[(4-nitrophenyl)thio]phenyl]imino]methyl]-](/img/structure/B1653874.png)
